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Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the toxicity and safety assessment of

VU0467485, a potent and selective M4 positive allosteric modulator (PAM). The following

troubleshooting guides and frequently asked questions (FAQs) are designed to address

specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the known in vitro safety profile of VU0467485?

A1: VU0467485 has demonstrated a generally favorable in vitro safety profile in preclinical

assessments. It exhibits low potential for cytochrome P450 (CYP) inhibition and induction.[1]

Specifically, it showed minimal inhibition of key CYP enzymes (3A4, 2D6, 2C9, 1A2) with IC50

values greater than 30 μM in human hepatic microsomes.[1] Furthermore, the compound was

found to be "clean" in glutathione (GSH) trapping experiments and a mini-Ames test,

suggesting a low risk for reactive metabolite formation and mutagenicity, respectively.[1]

Q2: Has VU0467485 been evaluated for off-target activities?

A2: VU0467485 is characterized as a selective M4 PAM.[1][2] Its putative dealkylated

metabolite also shows activity at the M4 receptor but not at the M2 subtype, suggesting the

ortho-fluoro moiety contributes to its selectivity. While comprehensive off-target screening data

is not detailed in the primary publication, its high selectivity for the M4 receptor is a key

attribute.
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Q3: What is the in vivo safety and tolerability of VU0467485?

A3: In vivo studies in rats have indicated good tolerability. A modified Irwin test, which assesses

effects on autonomic and somatomotor functions, revealed no significant adverse effects

following a single high oral dose of 56.6 mg/kg. This suggests a favorable acute safety profile in

this preclinical model.

Q4: Are there any known liabilities related to drug-drug interactions?

A4: Based on its in vitro profile, VU0467485 appears to have a low risk for drug-drug

interactions mediated by CYP450 enzymes. The high IC50 values for CYP inhibition and high

EC50 values for CYP induction suggest that it is unlikely to significantly affect the metabolism

of co-administered drugs that are substrates for these enzymes. Additionally, it is not a

substrate for P-glycoprotein (P-gp), reducing the likelihood of P-gp-mediated drug interactions.

Troubleshooting Guide
Issue 1: High variability in in vitro potency (EC50) measurements.

Possible Cause: VU0467485 is a positive allosteric modulator, and its activity is dependent

on the concentration of the endogenous agonist, acetylcholine (ACh). Inconsistent EC50

values can arise from fluctuations in the concentration of ACh or the co-agonist used in the

assay.

Troubleshooting Steps:

Standardize Agonist Concentration: Ensure a fixed and consistent concentration of ACh

(typically an EC20 concentration) is used across all experiments to achieve reproducible

potentiation.

Cell Health and Density: Verify the health and consistent density of the cell line expressing

the M4 receptor (e.g., CHO cells), as variations can impact receptor expression and

signaling.

Assay Buffer Composition: Maintain consistent ionic strength and composition of the assay

buffer, as these factors can influence ligand binding and receptor function.
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Issue 2: Discrepancies between in vitro and in vivo efficacy.

Possible Cause: Pharmacokinetic properties such as plasma protein binding and brain

penetration can influence the free concentration of the compound available to bind to the M4

receptor in the central nervous system (CNS).

Troubleshooting Steps:

Consider Plasma Protein Binding: Account for the moderate plasma protein binding of

VU0467485 when designing in vivo experiments and interpreting data. The unbound

fraction is the pharmacologically active portion.

Assess Brain Penetration: While VU0467485 has moderate to high CNS penetration,

factors such as the animal model and dosing vehicle can affect the brain-to-plasma ratio.

Direct measurement of brain and plasma concentrations is recommended.

Metabolite Activity: Be aware that the dealkylated metabolite of VU0467485 is also active.

Consider the potential contribution of this metabolite to the overall in vivo efficacy.

Data Presentation
Table 1: In Vitro DMPK and Safety Profile of VU0467485
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Parameter Species Assay System Result

CYP450 Inhibition

(IC50)
Human Hepatic Microsomes

> 30 μM (for 3A4,

2D6, 2C9, 1A2)

CYP450 Induction

(EC50)
Human

Cryopreserved

Hepatocytes

> 50 μM (for 3A4,

1A2, 2B6)

GSH Trapping Human Hepatic Microsomes Clean

Mini-Ames Test - - Clean

P-gp Substrate - MDCK-MDR1
ER = 1.4 (Not a

substrate)

Apparent Permeability

(Papp)
- Caco-2 31 × 10⁻⁶ cm/s

Fraction Unbound (fu,

plasma)
Rat Plasma 0.031

Fraction Unbound (fu,

plasma)
Human Plasma 0.054

Fraction Unbound (fu,

plasma)
Cynomolgus Plasma 0.091

Fraction Unbound (fu,

brain)
Rat Brain Homogenate 0.037

Table 2: In Vivo Pharmacokinetics of VU0467485 (3 mg/kg, p.o.) in Rat

Parameter Value

Cmax 1.2 μM

AUC₀-inf 3.8 μM·h

t₁/₂ 4.2 hours

Experimental Protocols
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CYP450 Inhibition Assay

Objective: To determine the concentration of VU0467485 that inhibits 50% of the activity of

major CYP450 enzymes.

Methodology:

Human hepatic microsomes are incubated with a panel of specific CYP450 probe

substrates in the presence of varying concentrations of VU0467485.

The reaction is initiated by the addition of an NADPH-generating system.

Following incubation, the reaction is terminated, and the formation of the substrate-specific

metabolite is quantified using LC-MS/MS.

IC50 values are calculated by fitting the concentration-response data to a four-parameter

logistic equation.

Rat Modified Irwin Test

Objective: To assess the acute effects of a high dose of VU0467485 on the central and

peripheral nervous systems.

Methodology:

Rats are administered a single oral dose of VU0467485 (e.g., 56.6 mg/kg) or vehicle.

A comprehensive battery of behavioral and physiological parameters is observed and

scored at multiple time points post-dose (e.g., up to 6 hours).

Parameters include, but are not limited to, changes in posture, gait, motor activity,

reflexes, and autonomic signs (e.g., salivation, lacrimation).

Observations are compared between the treated and vehicle control groups.
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Caption: Preclinical safety and DMPK workflow for VU0467485.
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Caption: M4 receptor signaling potentiation by VU0467485.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: VU0467485 Toxicity and
Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611759#vu0467485-toxicity-and-safety-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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